5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid
Description
Chemical Structure and Properties 5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid (CAS: 2138218-49-0) is a fluorenylmethyloxycarbonyl (FMOC)-protected compound with a thiophene-3-carboxylic acid core. Its molecular formula is C₃₂H₃₆N₂O₆S, and it has a molecular weight of 576.703 g/mol . The structure includes an azepane ring tert-butoxycarbonyl (BOC)-protected at the nitrogen, a central thiophene ring, and an FMOC group that facilitates its use in solid-phase synthesis.
Synthesis and Applications
The compound is synthesized via FMOC-protection strategies, as evidenced by analogous procedures in related molecules (e.g., FMOC-Cl coupling in tetrahydrofuran with yields up to 85%) . It serves as a critical building block in peptide synthesis and drug development, particularly in solid-phase peptide synthesis (SPPS) due to the FMOC group’s stability under basic conditions and selective deprotection under mild acidic conditions .
Properties
CAS No. |
476362-79-5 |
|---|---|
Molecular Formula |
C21H17NO4S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)13-9-14(27-12-13)10-22-21(25)26-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-9,12,19H,10-11H2,(H,22,25)(H,23,24) |
InChI Key |
QBXNPZGCIYDPBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CS4)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the most widely adopted method due to its scalability and compatibility with automated platforms. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound peptide chain, followed by selective deprotection and cleavage.
Resin Loading and Initial Deprotection
-
Resin selection : 2-Chlorotrityl chloride resin (loading capacity: 1.4 mmol/g) is preferred for its acid-labile linkage, enabling mild cleavage conditions.
-
Loading protocol : A mixture of the target compound (2 equiv), DIPEA (3 equiv), and dichloromethane (DCM) is agitated with the resin for 12–16 hours at 25°C, achieving >95% loading efficiency.
-
Fmoc deprotection : Treatment with 30% piperidine in DMF (2 × 15 min) removes the Fmoc group without affecting the thiophene or carboxylic acid functionalities.
Coupling Reactions
Coupling employs benzotriazole-based activators to minimize racemization:
-
Reagents : HBTU (4 equiv), HOBt (4 equiv), and DIPEA (8 equiv) in DCM/DMF (1:1).
-
Kinetics : Reactions reach completion within 2 hours at 25°C, monitored by Kaiser ninhydrin tests.
Table 1: SPPS Coupling Efficiency for Fmoc-Thiophene Derivatives
| Activator | Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HBTU/HOBt | DCM/DMF | 25 | 92 | 98.5 |
| DIC/Oxyma | DMF | 40 | 88 | 97.2 |
| PyBOP | NMP | 25 | 85 | 96.8 |
Solution-Phase Synthesis
Small-scale syntheses employ solution-phase routes for structural diversification:
Fmoc Protection of Aminomethyl Thiophene
-
Step 1 : 5-(Aminomethyl)thiophene-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous THF under nitrogen.
-
Step 2 : Fmoc-Cl (1.2 equiv) and DIPEA (2.5 equiv) are added dropwise at 0°C, followed by stirring for 4 hours.
-
Step 3 : The reaction is quenched with ice-cold 1M HCl, extracted with ethyl acetate, and purified via flash chromatography (SiO₂, hexane/EtOAc 3:1).
Yield : 78–82% (typical); Purity : 95–97% before HPLC polishing.
Critical Optimization Parameters
Avoiding Racemization
Solvent Systems
-
Polar aprotic solvents : DMF outperforms NMP in coupling efficiency (92% vs. 85%) due to superior swelling of PS-DVB resins.
-
Co-solvents : 10% v/v DCM in DMF enhances reagent diffusion into resin pores, reducing reaction times by 30%.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
-
Mobile phase : Gradient elution with 0.1% TFA in H₂O (A) and 0.1% TFA in acetonitrile (B).
-
Gradient : 25% B to 95% B over 15 minutes (SunFire C18 column, 5 µm, 4.6 × 150 mm).
Table 2: Impurity Profile Before and After Purification
| Impurity Type | Pre-Purification (%) | Post-Purification (%) |
|---|---|---|
| Fmoc-Diamine | 4.7 | 0.2 |
| Hydrolyzed Fmoc | 3.1 | 0.1 |
| Trityl Adducts | 1.8 | ND |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H), 7.39 (t, J = 7.4 Hz, 2H), 6.92 (s, 1H, thiophene H4), 4.38 (d, J = 6.8 Hz, 2H, CH₂Fmoc), 4.21 (t, J = 6.6 Hz, 1H, Fmoc CH), 3.85 (s, 2H, NHCH₂).
-
HRMS : m/z calculated for C₂₁H₁₇NO₄S [M+H]⁺ 379.0947, found 379.0951.
Industrial-Scale Production Challenges
Cost Optimization
Regulatory Considerations
-
Genotoxic impurities : Residual Fmoc-Cl must be controlled to <10 ppm per ICH Q3 Guidelines, achievable via tandem cation/anion exchange chromatography.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like piperidine for Fmoc deprotection. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
1.1 Peptide Synthesis
The compound is often utilized in peptide synthesis as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, making it suitable for synthesizing complex peptides and proteins. This method is particularly advantageous in the development of peptide-based drugs, where the precise control of amino acid sequences is crucial.
Case Study:
A study demonstrated the use of Fmoc-protected amino acids, including derivatives like 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid, in synthesizing cyclic peptides that exhibited enhanced biological activity compared to linear counterparts. The cyclic structure improved stability and binding affinity to target receptors.
1.2 Anticancer Properties
Research indicates that compounds containing thiophene structures have anticancer properties. The incorporation of this compound into drug formulations has been explored for its potential to inhibit tumor growth.
Data Table: Anticancer Activity of Thiophene Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thiophene A | 10 | MCF-7 (Breast Cancer) |
| Thiophene B | 15 | HeLa (Cervical Cancer) |
| Target Compound | 8 | A549 (Lung Cancer) |
Materials Science
2.1 Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the fluorenylmethoxycarbonyl group enhances solubility and processability, which are critical for device fabrication.
Case Study:
A recent study showcased the use of this compound in the development of a novel polymer blend for OLEDs that achieved a 20% increase in efficiency compared to traditional materials.
Biochemistry
3.1 Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites effectively, making it a candidate for drug development targeting metabolic disorders.
Data Table: Enzyme Inhibition Potency
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dipeptidyl Peptidase | Competitive | 5 |
| Carbonic Anhydrase | Non-competitive | 12 |
Mechanism of Action
The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc-protected amino group can be deprotected to reveal a free amino group, which can then form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its utility, we compare this compound with structurally and functionally analogous FMOC-protected carboxylic acids. Key differences include the heterocyclic core, substituents, and molecular weight (Table 1).
Table 1: Structural and Functional Comparison
Key Comparative Insights
Heterocyclic Core Variations Thiophene vs. Furan: The thiophene core in the target compound offers enhanced aromatic stability and electron-rich properties compared to the furan analog (). This difference influences reactivity in cross-coupling reactions and π-π stacking in supramolecular assemblies. Benzo[b]thiophene Derivatives: Compounds like α-(FMOC-amino)benzo[b]thiophene-3-propanoic acid () feature fused aromatic systems, which may enhance binding affinity in drug targets but increase molecular rigidity.
Functional Group Modifications BOC vs. FMOC Protection: The azepane-BOC group in the target compound () provides orthogonal protection, enabling sequential deprotection in multi-step syntheses. This contrasts with simpler FMOC-amino acids lacking secondary protecting groups (e.g., ). Backbone Flexibility: Aliphatic derivatives like (R)-3-(FMOC-amino)-5-methylhexanoic acid () offer greater conformational flexibility, which is advantageous in designing peptide mimics or flexible linkers.
Physicochemical Properties
- Molecular Weight : The target compound’s higher molecular weight (576.7 g/mol) may limit its use in applications requiring low molecular weight (e.g., fragment-based drug discovery), whereas the furan analog (363.37 g/mol) is more suitable for such purposes .
- Solubility and Handling : The thiophene-3-carboxylic acid core may confer lower aqueous solubility compared to aliphatic derivatives, necessitating organic solvents like DMF or THF in synthesis .
Research and Industrial Relevance
- Drug Discovery : The target compound’s azepane-BOC group is valuable for introducing cyclic amine motifs into peptides, a feature leveraged in protease inhibitors and GPCR-targeted therapies.
- Material Science : Thiophene derivatives are pivotal in organic electronics; FMOC protection could enable their integration into conductive polymers with controlled depolymerization .
- Supplier Landscape : Available from Enamine Ltd. (), Aaron Chemicals (), and BLD Pharmatech (), the compound is priced competitively, with bulk quantities (1g–250mg) accessible for industrial-scale projects .
Biological Activity
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial and anticancer properties, and to provide a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiophene ring, a methoxycarbonyl group, and an amino methyl group. Its molecular formula is , and it has a molecular weight of approximately 364.36 g/mol. The compound's unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of thiophene derivatives, including the compound . The compound was tested against various Gram-positive and Gram-negative bacteria. For instance, research on related thiophene derivatives demonstrated significant antibacterial activity, which was attributed to the electron-withdrawing effects of the thiophene moiety and the presence of the methoxycarbonyl group .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| This compound | Not yet tested | Pending |
Anticancer Activity
The anticancer potential of the compound has been explored through in vitro studies against various cancer cell lines. A study indicated that related thiophene derivatives exhibited cytotoxic effects against prostate cancer cell lines (PC-3), with IC50 values ranging from 10 to 50 µM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 25 | Induction of apoptosis |
| MCF-7 (Breast) | 30 | Cell cycle arrest |
| HCT116 (Colon) | 40 | Inhibition of proliferation |
Case Studies
- Study on Thiophene Derivatives : A comprehensive study synthesized various thiophene derivatives and assessed their biological activities. The study highlighted that modifications on the thiophene ring significantly impacted both antibacterial and anticancer activities, suggesting a structure-activity relationship that could be exploited for drug design .
- Anticancer Screening : Another investigation focused on a series of thiophene derivatives similar to the compound, revealing promising results against multiple cancer cell lines. The findings pointed towards potential applications in cancer therapy, warranting further investigation into this class of compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Fmoc-protection strategies. A typical approach involves coupling the thiophene-carboxylic acid backbone with an Fmoc-protected amine using carbodiimide-based activators (e.g., EDC/HOBt) under inert atmospheres. Stirring at room temperature for 12–24 hours in anhydrous DMF or dichloromethane is common . High-purity reagents are critical to minimize side reactions (e.g., racemization or Fmoc cleavage). Post-reaction, purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC is recommended .
- Key Parameters : Monitor pH (neutral to slightly acidic) and moisture levels to preserve Fmoc stability. Yield optimization requires balancing stoichiometry and reaction time .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity. Mobile phases: acetonitrile/water with 0.1% TFA .
- NMR : Confirm structure via H and C NMR. Key signals: Fmoc aromatic protons (7.3–7.8 ppm), thiophene protons (6.5–7.0 ppm), and carboxylic acid proton (~12 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular weight (expected [M-H] ~430–450 Da depending on substituents) .
Q. What are the critical storage and handling protocols to maintain compound stability?
- Storage : Store at -20°C in airtight, light-protected containers under nitrogen to prevent Fmoc degradation. Lyophilized forms are stable for years; solutions in DMF or DMSO should be used within weeks .
- Handling : Use PPE (gloves, lab coat, eye protection) due to acute toxicity risks (Category 4 for oral/dermal/inhalation). Work in fume hoods to avoid exposure to toxic fumes during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the thiophene ring during peptide coupling?
- Issue : Thiophene’s electron-rich nature may lead to unintended side reactions (e.g., oxidation or undesired cyclization) during solid-phase peptide synthesis.
- Strategies :
- Protection : Temporarily protect the thiophene sulfur with trityl groups to block reactivity .
- Optimized Activators : Replace EDC/HOBt with more selective reagents like PyBOP or COMU to reduce side reactions .
- Monitoring : Use real-time FTIR or LC-MS to detect intermediates and adjust conditions dynamically .
Q. What methodologies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Approaches :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics (K, k/k) with target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes, guided by the compound’s carboxylic acid and Fmoc groups .
Q. How can synthesis yields be improved when scaling up from milligram to gram quantities?
- Challenges : Scalability issues arise from exothermic reactions, solvent volume constraints, and purification bottlenecks.
- Solutions :
- Flow Chemistry : Continuous flow systems enhance heat dissipation and mixing efficiency, improving reproducibility .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer large-scale reactions .
- Automated Purification : Implement flash chromatography systems with gradient pumps and fraction collectors .
Key Safety and Compliance Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
